molecular formula C12H13NO2 B12530858 Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- CAS No. 727683-91-2

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-

Cat. No.: B12530858
CAS No.: 727683-91-2
M. Wt: 203.24 g/mol
InChI Key: HZTNQOVXKCRTQB-NSHDSACASA-N
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Description

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is an organic compound with a complex structure that includes a benzonitrile group and a hydroxy-2,2-dimethyl-3-oxopropyl substituent

Properties

CAS No.

727683-91-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]benzonitrile

InChI

InChI=1S/C12H13NO2/c1-12(2,8-14)11(15)10-5-3-9(7-13)4-6-10/h3-6,8,11,15H,1-2H3/t11-/m0/s1

InChI Key

HZTNQOVXKCRTQB-NSHDSACASA-N

Isomeric SMILES

CC(C)(C=O)[C@H](C1=CC=C(C=C1)C#N)O

Canonical SMILES

CC(C)(C=O)C(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid (from oxidation), benzylamine (from reduction), and various substituted benzonitriles (from substitution).

Scientific Research Applications

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes . Additionally, the hydroxy-2,2-dimethyl-3-oxopropyl group can interact with biological molecules, potentially influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Biological Activity

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- (CAS No. 727683-91-2) is a nitrile compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has the molecular formula C12_{12}H13_{13}NO2_2. Its structure can be described as follows:

  • Molecular Weight : 203.24 g/mol
  • InChI Key : YZKQZQWJQOZGLG-UHFFFAOYSA-N
  • SMILES : CC(C(=O)C(C1=CC=C(C=C1)C#N)O)C

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of related compounds in the benzonitrile class. For instance, a study on IITR00210, a small molecule similar to benzonitrile derivatives, demonstrated broad-spectrum antibacterial activity against enteric pathogens. This compound exhibited significant bactericidal effects, reducing bacterial counts by more than 3 Log10_{10} CFU in time-kill assays .

Mechanism of Action :
The mechanism of action for these compounds involves inducing stress on the bacterial cell envelope. This stress disrupts the proton motive force (PMF), leading to ATP dissipation and promoting cell death. Additionally, the compounds showed antiadhesion properties in mammalian cell lines, indicating potential therapeutic applications in preventing bacterial infections .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In vitro and in vivo studies have indicated that certain benzonitrile derivatives do not exhibit significant toxicity at therapeutic doses. For example, IITR00210 was found to be safe in murine models while effectively treating bacterial infections .

Study on Antibacterial Efficacy

A notable study published in December 2024 explored the antibacterial efficacy of a benzonitrile derivative against multidrug-resistant Gram-negative bacteria. The findings revealed that the compound not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections .

In Vivo Efficacy in Murine Models

In a murine model of shigellosis, IITR00210 demonstrated significant therapeutic effects, reducing bacterial loads and improving survival rates compared to controls. This suggests that benzonitrile derivatives could be promising candidates for developing new antibacterial therapies .

Comparative Analysis of Benzonitrile Derivatives

Compound NameCAS NumberMolecular FormulaKey Activity
Benzonitrile, 4-[(1S)-1-hydroxy...]727683-91-2C12_{12}H13_{13}NO2_2Antibacterial
IITR00210Not availableC7_{7}H5_{5}NBroad-spectrum antibacterial
3-(1-Hydroxy-2,2-dimethylpropyl)...574013-86-8C12_{12}H15_{15}NOPotentially antibacterial

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